5-HT2A Receptor Selectivity
In a systematic evaluation of 15 amine substituents on phenylalkylamine and indolylalkylamine scaffolds, the N-(4-bromobenzyl) modification was identified as uniquely conferring high affinity for the 5-HT2A receptor (Ki < 1 nM) with >100-fold selectivity over the 5-HT2C receptor [1]. This is in stark contrast to the majority of other amine substituents tested, which generally decreased receptor affinity or showed poor selectivity [1]. This substitution pattern provides a critical tool for dissecting 5-HT2A-mediated signaling pathways.
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki < 1 nM; >100-fold selectivity for 5-HT2A over 5-HT2C |
| Comparator Or Baseline | 15 other amine substituents on phenylalkylamine and indolylalkylamine derivatives; majority showed decreased affinity or poor selectivity. |
| Quantified Difference | >100-fold higher selectivity for 5-HT2A vs. 5-HT2C compared to baseline amine modifications. |
| Conditions | In vitro competitive binding assays using cloned human 5-HT2A and 5-HT2C receptors expressed in cell lines. |
Why This Matters
This high selectivity is essential for researchers requiring a specific 5-HT2A receptor ligand to avoid confounding effects from 5-HT2C receptor activation in behavioral, neurological, or psychiatric studies.
- [1] Glennon, R. A., Dukat, M., el-Bermawy, M., Law, H., De los Angeles, J., Teitler, M., ... & Herrick-Davis, K. (1994). Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkyl- and indolylalkylamines. Journal of Medicinal Chemistry, 37(13), 1929–1935. https://doi.org/10.1021/jm00039a004 View Source
